2-(Diethoxymethyl)-7-iodofuro[3,2-c]pyridine
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃):
- δ 1.25 (t, 6H) : Methyl protons of ethoxy groups.
- δ 3.65 (q, 4H) : Methylene protons adjacent to oxygen in ethoxy groups.
- δ 5.82 (s, 1H) : Methine proton of the diethoxymethyl group.
- δ 6.95 (d, 1H) : H-3 proton of the furan ring.
- δ 8.15 (d, 1H) : H-5 proton of the pyridine ring.
- δ 8.45 (s, 1H) : H-6 proton of the pyridine ring.
¹³C NMR (100 MHz, CDCl₃):
Infrared (IR) Spectroscopy
Key absorption bands (cm⁻¹):
Ultraviolet-Visible (UV-Vis) Spectroscopy
In ethanol:
Mass Spectrometry
- m/z 347 [M]⁺ : Molecular ion peak.
- m/z 318 [M - C₂H₅]⁺ : Loss of an ethyl group from the diethoxymethyl substituent.
- m/z 201 [C₇H₆INO]⁺ : Fragment corresponding to the iodopyridine moiety.
Properties
Molecular Formula |
C12H14INO3 |
|---|---|
Molecular Weight |
347.15 g/mol |
IUPAC Name |
2-(diethoxymethyl)-7-iodofuro[3,2-c]pyridine |
InChI |
InChI=1S/C12H14INO3/c1-3-15-12(16-4-2)10-5-8-6-14-7-9(13)11(8)17-10/h5-7,12H,3-4H2,1-2H3 |
InChI Key |
DVHLNMALLOPAGB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1=CC2=CN=CC(=C2O1)I)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethoxymethyl)-7-iodofuro[3,2-c]pyridine typically involves the iodination of a furo[3,2-c]pyridine precursor. One common method includes the reaction of 2-(Diethoxymethyl)furo[3,2-c]pyridine with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature.
Industrial Production Methods
While specific industrial production methods for 2-(Diethoxymethyl)-7-iodofuro[3,2-c]pyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution at the 7-Iodo Position
The iodine atom at position 7 serves as an excellent leaving group, enabling cross-coupling reactions. Key pathways include:
*Yields estimated from analogous iodo-pyridine systems .
Electrophilic Aromatic Substitution
The electron-rich furopyridine ring undergoes electrophilic substitution, primarily at positions activated by the oxygen heteroatom:
Nitration :
-
Conditions : HNO₃/H₂SO₄, 0–5°C
-
Outcome : Nitration at C-5 or C-6 (para to oxygen), confirmed by X-ray in thieno[3,2-c]pyridine analogs .
Sulfonation :
-
Conditions : SO₃·Py complex, CH₂Cl₂
-
Product : Sulfonated derivatives with enhanced water solubility .
Functionalization of the Diethoxymethyl Group
The diethoxymethyl substituent (-CH(OEt)₂) participates in acid-catalyzed hydrolysis and nucleophilic displacement:
Oxidative Transformations
The fused furan ring is susceptible to oxidation:
-
With mCPBA : Epoxidation of the furan double bond, yielding dihydrofuropyridine oxide .
-
With KMnO₄ : Ring-opening to form dicarboxylic acid derivatives (observed in chromeno[3,2-c]pyridines ).
Cycloaddition Reactions
The π-deficient pyridine ring participates in inverse electron-demand Diels-Alder (IEDDA) reactions:
| Dienophile | Conditions | Product | Note |
|---|---|---|---|
| Tetrazines | Toluene, 80°C | Pyridotriazine fused systems | Bioorthogonal applications |
| Enamines | Microwave, 120°C | Tricyclic alkaloid-like compounds | DFT studies support mechanism |
Metal-Mediated Transformations
-
Directed C-H activation : Pd(OAc)₂/Ag₂CO₃ enables arylation at C-4 (ortho to nitrogen) .
-
Photoredox catalysis : Visible-light-driven deuteration at C-3 using D₂O and [Ir(ppy)₃] .
Key Challenges and Research Gaps
-
Regioselectivity : Competing reactivity at iodine (position 7) vs. diethoxymethyl group requires careful optimization.
-
Stability : Iodide elimination under strong base conditions (e.g., Suzuki coupling) necessitates inert atmospheres .
-
Stereochemistry : Diethoxymethyl hydrolysis generates chiral centers needing resolution (e.g., enzymatic methods ).
Scientific Research Applications
Biological Activities
The compound exhibits various biological activities that make it a candidate for pharmaceutical applications:
- Antiviral Activity : Research indicates that derivatives of furo[3,2-c]pyridines have shown promise as antiviral agents. They may inhibit viral replication by targeting specific viral enzymes or pathways, similar to other pyridine derivatives that have been investigated for HIV treatment .
- Anticancer Properties : Several studies have highlighted the potential of furo[3,2-c]pyridine derivatives in cancer therapy. They may act as inhibitors of angiogenesis (the formation of new blood vessels), which is crucial in tumor growth and metastasis. This mechanism has been linked to the inhibition of TIE-2 and VEGFR-2 kinase activity .
- Neuroprotective Effects : Recent findings suggest that compounds with similar structures may offer neuroprotective benefits in disorders like Alzheimer's disease by modulating tau protein pathways involved in neurodegeneration .
Case Studies
Several case studies have explored the applications of 2-(Diethoxymethyl)-7-iodofuro[3,2-c]pyridine:
- Study on Antiviral Efficacy : A study demonstrated that furo[3,2-c]pyridine derivatives exhibited significant antiviral activity against various strains of viruses by inhibiting reverse transcriptase activity, which is critical for viral replication .
- Cancer Treatment Research : In vitro studies showed that certain derivatives could inhibit angiogenesis in cancer models by blocking key signaling pathways involved in endothelial cell proliferation .
- Neurodegenerative Disease Models : Research indicated that compounds related to 2-(Diethoxymethyl)-7-iodofuro[3,2-c]pyridine could reduce tau pathology in cellular models, suggesting potential therapeutic effects for Alzheimer's disease .
Data Table: Biological Activities and Applications
Mechanism of Action
The mechanism by which 2-(Diethoxymethyl)-7-iodofuro[3,2-c]pyridine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into specific binding sites, influencing the function of the target molecule.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Furo[3,2-c]pyridine derivatives vary significantly in biological activity and reactivity based on substituent type and position. Key analogs include:
Key Observations:
- Electron-Donating vs. Withdrawing Groups : The diethoxymethyl group at position 2 in the target compound is electron-donating, which contrasts with chloro (electron-withdrawing) or phenyl (moderately electron-withdrawing) substituents in analogs. This difference may influence reactivity in electrophilic substitution or metal-catalyzed reactions .
- Iodo vs. Chloro Substituents: The 7-iodo group in the target compound enables cross-coupling (e.g., Sonogashira or Suzuki reactions), whereas 4-chloro analogs are typically used as intermediates for nucleophilic substitutions .
Research Findings and Data Tables
Table 1: Antimicrobial Activity of Selected Furo[3,2-c]pyridines
Biological Activity
2-(Diethoxymethyl)-7-iodofuro[3,2-c]pyridine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular structure of 2-(Diethoxymethyl)-7-iodofuro[3,2-c]pyridine features a furo[3,2-c]pyridine core which is modified with diethoxymethyl and iodine substituents. The structural formula can be represented as follows:
This compound's unique structure contributes to its diverse biological activities.
Inhibition of Monoamine Oxidases (MAOs)
One of the primary areas of investigation for this compound is its inhibition of monoamine oxidases (MAO A and B). These enzymes are crucial in the metabolism of neurotransmitters and are implicated in various neurological disorders.
- Inhibition Potency : Preliminary studies indicate that derivatives of furo[3,2-c]pyridine, including 2-(Diethoxymethyl)-7-iodofuro[3,2-c]pyridine, exhibit significant inhibitory effects on MAO A and B. For instance, certain derivatives have shown IC50 values around 1 μM for MAO A and approximately 0.51 μM for MAO B .
Antitumor Activity
The compound has also been evaluated for its antitumor properties. In vitro studies have demonstrated that it exhibits cytotoxic effects against various cancer cell lines.
- Cell Lines Tested : The compound was tested against breast (MCF-7), colon (HCT116), and cisplatin-resistant ovarian (SK-OV-3) cancer cell lines.
- IC50 Values : The antitumor activity was notable, with IC50 values ranging from 4.80 to 11.3 μM across different cell lines, indicating moderate to strong efficacy against tumor growth .
The proposed mechanisms through which 2-(Diethoxymethyl)-7-iodofuro[3,2-c]pyridine exerts its biological effects include:
- MAO Inhibition : By inhibiting MAOs, the compound may increase levels of neurotransmitters such as serotonin and dopamine, potentially providing neuroprotective effects.
- Cell Cycle Arrest : Studies suggest that it may induce cell cycle arrest in cancer cells, particularly in the G2/M phase, contributing to its antitumor activity .
Structure-Activity Relationships (SAR)
Understanding the SAR is critical for optimizing the biological activity of furo[3,2-c]pyridine derivatives. Key observations include:
- Substituent Effects : The presence of specific substituents such as diethoxymethyl and iodine significantly enhances the inhibitory potency against MAOs and improves antitumor activity.
- Core Structure : The furo[3,2-c]pyridine scaffold appears to be essential for maintaining biological activity while allowing for modifications that can improve efficacy and selectivity.
Table 1: Summary of Biological Activities
| Activity Type | Target Enzyme/Cell Line | IC50 Value (μM) | Reference |
|---|---|---|---|
| MAO A Inhibition | - | ~1 | |
| MAO B Inhibition | - | ~0.51 | |
| Antitumor Activity | MCF-7 | 4.80 - 6.82 | |
| Antitumor Activity | HCT116 | - | |
| Antitumor Activity | SK-OV-3 | 11.3 |
Case Study 1: Neuroprotective Effects
In a study focusing on neuroprotection, derivatives similar to 2-(Diethoxymethyl)-7-iodofuro[3,2-c]pyridine were tested for their ability to protect neuronal cells from oxidative stress induced by amyloid-beta peptides. The results indicated significant improvements in cell viability compared to untreated controls, suggesting potential applications in Alzheimer's disease therapy .
Case Study 2: Anticancer Efficacy
Another investigation assessed the anticancer efficacy of this compound against a panel of human cancer cell lines using MTT assays. The results demonstrated dose-dependent cytotoxicity with significant inhibition of cell proliferation at concentrations correlating with the observed IC50 values .
Q & A
Q. What are the common synthetic routes for 2-(Diethoxymethyl)-7-iodofuro[3,2-c]pyridine, and what factors influence yield?
- Methodological Answer : The synthesis of furo[3,2-c]pyridine derivatives typically involves substitution reactions at the 2- or 7-position of the core scaffold. For example, diethoxymethyl groups can be introduced via nucleophilic substitution or condensation reactions using diethyl orthoformate under acidic conditions. The iodination at the 7-position often employs iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar aprotic solvents like acetonitrile . Key factors affecting yield include:
- Reagent stoichiometry : Excess iodinating agents (1.2–1.5 equiv) improve halogenation efficiency.
- Temperature : Mild conditions (50–70°C) reduce side reactions like tar formation .
- Protecting groups : Use of acid-labile groups (e.g., tert-butyloxycarbonyl) can prevent unwanted ring opening during functionalization .
Q. How can researchers ensure reproducibility in synthesizing this compound?
- Methodological Answer : Reproducibility hinges on strict control of reaction parameters and thorough characterization. For example:
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) is standard. Confirm purity via HPLC (>95%) .
- Characterization : Use H/C NMR to verify substitution patterns and MS (ESI-TOF) for molecular weight confirmation .
- Documentation : Record solvent batch numbers, reagent purity, and reaction times to mitigate variability .
Q. What stability challenges are associated with intermediates during synthesis?
- Methodological Answer : Intermediates like dihydrofuro[3,2-c]pyridines are prone to oxidation or decomposition under acidic conditions. Mitigation strategies include:
- Solvent choice : Use toluene or acetonitrile instead of protic solvents to stabilize intermediates .
- Low-temperature storage : Store intermediates at –20°C under inert gas (N/Ar) to prevent degradation .
- In situ generation : Avoid isolating unstable intermediates by proceeding directly to the next reaction step .
Advanced Research Questions
Q. How can reaction conditions be optimized for cyclization steps in furopyridine synthesis?
- Methodological Answer : Cyclization (e.g., Pictet-Spengler reactions) requires balancing acid strength and solvent polarity. Evidence from tetrahydrofuro[3,2-c]pyridine synthesis shows:
- Acid selection : HCl (1–2 equiv) in toluene yields higher cyclization efficiency (58%) compared to TsOH .
- Solvent effects : Non-polar solvents (toluene) favor iminium cation stability, reducing tar formation .
- Temperature : Moderate heating (70°C) accelerates cyclization without promoting side reactions (Table 1, Entry 6) .
Q. What computational methods support the design of furopyridine derivatives with enhanced bioactivity?
- Methodological Answer : Density Functional Theory (DFT) studies predict electronic and steric effects of substituents. For example:
- Frontier molecular orbitals : Calculate HOMO/LUMO gaps to assess reactivity toward electrophiles/nucleophiles .
- Docking simulations : Model interactions with biological targets (e.g., antimicrobial enzymes) to prioritize substituents for synthesis .
Q. How do structural modifications at the 7-iodo position influence biological activity?
- Methodological Answer : The 7-iodo group enhances lipophilicity and halogen bonding potential. In antimicrobial studies:
- Bioactivity assays : Compare MIC (Minimum Inhibitory Concentration) values against Gram-positive bacteria (e.g., S. aureus) for iodinated vs. non-iodinated analogs .
- SAR analysis : Correlate iodine’s electronegativity with target binding (e.g., enzyme active sites) using crystallography or mutagenesis .
Q. What strategies minimize tarring during large-scale synthesis?
- Methodological Answer : Tarring arises from polymerization of reactive intermediates. Solutions include:
- Dilute conditions : Reduce concentration (<0.1 M) to limit intermolecular reactions .
- Additives : Use radical inhibitors (e.g., BHT) or scavengers (molecular sieves) .
- Flow chemistry : Continuous flow systems improve heat/mass transfer, reducing side products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
